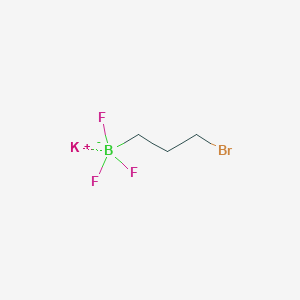

Potassium (3-bromopropyl)trifluoroborate

Descripción general

Descripción

Potassium (3-bromopropyl)trifluoroborate is an organotrifluoroborate compound that has gained significant attention in the field of organic chemistry. This compound is known for its stability and versatility, making it a valuable reagent in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The preparation of potassium (3-bromopropyl)trifluoroborate typically involves the reaction of 3-bromopropylboronic acid with potassium bifluoride. The reaction proceeds under mild conditions and results in the formation of the trifluoroborate salt . The general reaction scheme is as follows:

3-bromopropylboronic acid+potassium bifluoride→potassium (3-bromopropyl)trifluoroborate

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques, such as crystallization, helps in achieving the desired quality .

Análisis De Reacciones Químicas

Types of Reactions

Potassium (3-bromopropyl)trifluoroborate undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom in the 3-bromopropyl group can be substituted with other nucleophiles.

Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: This reaction typically involves a palladium catalyst and a base, such as potassium carbonate, in an aqueous or organic solvent.

Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides, which react under mild conditions to replace the bromine atom.

Major Products

The major products formed from these reactions depend on the specific reagents used. For example, in Suzuki-Miyaura coupling, the product is a biaryl compound, while in nucleophilic substitution, the product is a substituted propyl derivative .

Aplicaciones Científicas De Investigación

Cross-Coupling Reactions

2.1 General Mechanism

Cross-coupling reactions are pivotal in organic synthesis, allowing the formation of carbon-carbon bonds between two different substrates. Potassium (3-bromopropyl)trifluoroborate can participate in these reactions through mechanisms such as the Suzuki-Miyaura coupling, where it acts as a nucleophile.

2.2 Applications in Synthesis

- Alkyl Transfer: this compound has been shown to facilitate alkyl transfers effectively, allowing for the synthesis of complex molecules with high selectivity and yield. For example, studies have demonstrated its successful application in the cross-coupling of primary alkyl trifluoroborates with aryl and alkenyl electrophiles using palladium catalysts .

- Sequential Reactions: This compound can also be employed in sequential reactions to create trisubstituted conjugated dienes. By utilizing multiple coupling steps, researchers have reported high yields of complex products .

Case Studies

3.1 Synthesis of Trisubstituted Alkenes

In a notable study, this compound was used in a one-pot synthesis involving sequential Suzuki-Miyaura cross-coupling reactions. The process involved the coupling of a gem-dibromide with an alkenyl trifluoroborate, yielding trisubstituted alkenes with excellent efficiency .

3.2 Selectivity Improvements

Research has indicated that using potassium trifluoroborates can enhance selectivity in cross-coupling reactions compared to traditional boronic acids. For instance, experiments showed that the use of this compound resulted in improved yields and selectivity when coupled with various electrophiles, highlighting its effectiveness as a coupling partner .

Comparative Data

The following table summarizes the performance of this compound in various coupling reactions compared to other organoboron reagents:

Mecanismo De Acción

The mechanism of action of potassium (3-bromopropyl)trifluoroborate in chemical reactions involves the formation of a boron-carbon bond, which is facilitated by the trifluoroborate group. In Suzuki-Miyaura coupling, the compound acts as a nucleophilic partner, transferring the 3-bromopropyl group to the palladium catalyst, which then forms a new carbon-carbon bond with the electrophilic partner .

Comparación Con Compuestos Similares

Similar Compounds

- Potassium (3-chloropropyl)trifluoroborate

- Potassium (3-iodopropyl)trifluoroborate

- Potassium (3-fluoropropyl)trifluoroborate

Uniqueness

Potassium (3-bromopropyl)trifluoroborate is unique due to its specific reactivity and stability. The bromine atom provides a good balance between reactivity and stability, making it a versatile reagent in various chemical reactions. In comparison, the chloride and iodide analogs may have different reactivity profiles, with iodides being more reactive and chlorides being less reactive .

Actividad Biológica

Potassium (3-bromopropyl)trifluoroborate is a compound that has garnered attention in the fields of organic synthesis and medicinal chemistry due to its unique structural and functional properties. This article delves into its biological activity, synthesis methods, and potential applications based on current research findings.

Chemical Structure and Properties

Molecular Formula : CHBBrFK

Molecular Weight : Approximately 265.13 g/mol

Functional Groups : Contains a bromopropyl group and a trifluoroborate moiety.

The presence of the trifluoroborate group enables this compound to act as a Lewis acid, facilitating various chemical reactions by interacting with nucleophiles.

Synthesis Methods

The synthesis of this compound typically involves the following steps:

- Reagents : 3-bromopropene and potassium trifluoroborate.

- Conditions : The reaction is usually conducted in an organic solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent moisture interference.

- Base : Potassium tert-butoxide is often employed to facilitate the reaction.

This method allows for the efficient formation of the desired trifluoroborate salt, which can be further utilized in various applications.

The biological activity of this compound is primarily attributed to its trifluoroborate group. This group can interact with various molecular targets, facilitating the formation of new bonds through electron pair acceptance from nucleophiles. Such interactions are crucial in drug development and the synthesis of biologically active molecules.

Pharmacological Studies

Recent studies have explored the pharmacological properties of related organotrifluoroborates, revealing potential antinociceptive effects. For instance, potassium thiophene-3-trifluoroborate was shown to exhibit analgesic properties in animal models, suggesting that similar compounds may have therapeutic potential in pain management .

Applications in Research

This compound is being investigated for its potential applications in:

- Organic Synthesis : As a reagent for forming carbon-carbon bonds.

- Pharmaceutical Development : In the synthesis of new drugs targeting various diseases.

- Material Science : As a precursor for creating specialty chemicals.

Case Studies

- Cross-Coupling Reactions : Potassium aryl- and heteroaryltrifluoroborates have been successfully utilized in nickel-catalyzed cross-coupling reactions with alkyl electrophiles, demonstrating their utility in synthetic organic chemistry .

- Antimicrobial Activity : A related study highlighted the synthesis of boron-based antibacterials with activity against gram-negative bacteria, showcasing the potential for developing new antimicrobial agents from trifluoroborates .

Propiedades

IUPAC Name |

potassium;3-bromopropyl(trifluoro)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6BBrF3.K/c5-3-1-2-4(6,7)8;/h1-3H2;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLSVNRYSLBYDQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](CCCBr)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6BBrF3K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.